molecular formula C18H18N4O4 B2659213 1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine CAS No. 672949-60-9

1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine

Cat. No.: B2659213
CAS No.: 672949-60-9
M. Wt: 354.366
InChI Key: KFXSWWMDCILEOR-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1Z)-2-(2,4-Dinitrophenyl)cyclohexylidene]-2-phenylhydrazine is a hydrazone derivative characterized by a cyclohexylidene core substituted with a 2,4-dinitrophenyl group and a phenylhydrazine moiety. The compound’s Z-configuration at the hydrazone bond is critical for its structural stability and reactivity. Synthetically, such compounds are typically prepared via acid-catalyzed condensation of ketones (e.g., 2,4-dinitrophenyl-substituted cyclohexanones) with phenylhydrazine derivatives under reflux conditions .

Properties

IUPAC Name

N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-21(24)14-10-11-16(18(12-14)22(25)26)15-8-4-5-9-17(15)20-19-13-6-2-1-3-7-13/h1-3,6-7,10-12,15,19H,4-5,8-9H2/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXSWWMDCILEOR-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N/NC2=CC=CC=C2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and cyclohexanone . The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the formation of a hydrazone linkage between the hydrazine and the carbonyl group of cyclohexanone. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.

Chemical Reactions Analysis

1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine involves its interaction with molecular targets through the hydrazone linkage. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The presence of the nitro groups allows for electron transfer reactions, contributing to its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazones with structural analogs to 1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine differ in substituents, conjugation systems, and biological/physical properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents/R-Groups Melting Point (°C) Yield (%) Key Features References
1-[(1Z)-2-(2,4-Dinitrophenyl)cyclohexylidene]-2-phenylhydrazine Cyclohexylidene, 2,4-dinitrophenyl, phenyl Not reported Not reported Z-configuration; strong electron-withdrawing nitro groups
1-(2,4-Dinitrophenyl)-2-(1-phenylethylidene)hydrazine Phenylethylidene, 2,4-dinitrophenyl 225–230 81.5 High thermal stability; moderate solubility in polar solvents
N-[2,6-bis-(benzylidene)cyclohexylidene]-N′-(2,4-dinitrophenyl)hydrazine Bis-benzylidene, cyclohexylidene, 2,4-dinitrophenyl 250–255 82 Extended conjugation; planar geometry enhances crystallinity
1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine Trimethoxybenzylidene, 2,4-dinitrophenyl 528–529 Not reported Methoxy groups improve solubility; E-configuration reduces steric hindrance
1-Phenyl-2-(1-(thiophen-3-yl)-ethylidene)hydrazine Thiophen-3-yl-ethylidene, phenyl 145–155 89 Heterocyclic thiophene enhances π-π stacking; lower melting point

Key Findings :

Substituent Effects: Electron-withdrawing groups (e.g., nitro) increase thermal stability but reduce solubility in non-polar solvents. For example, 1-(2,4-dinitrophenyl)-2-(1-phenylethylidene)hydrazine exhibits a higher melting point (225–230°C) compared to thiophene-substituted analogs (145–155°C) due to stronger intermolecular dipole interactions . Methoxy groups (e.g., in trimethoxybenzylidene derivatives) enhance solubility in organic solvents while maintaining rigidity .

Stereochemical Influence :

  • The Z-configuration in the target compound likely imposes steric constraints, affecting crystal packing and reactivity. In contrast, E-configurations (e.g., in trimethoxybenzylidene derivatives) allow for planar molecular arrangements, as evidenced by X-ray crystallography .

Synthetic Yields :

  • Yields for hydrazones range from 81.5% to 91%, with higher yields observed for simpler substituents (e.g., phenyl or thiophene) compared to bulkier groups (e.g., bis-benzylidene) due to reduced steric hindrance during condensation .

Biological Activity

1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its antifungal, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine can be represented as follows:

  • Molecular Formula : C19H19N3O4
  • Molecular Weight : 349.37 g/mol
  • IUPAC Name : 1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine

Antifungal Activity

Research has indicated that derivatives of phenylhydrazine, including compounds similar to 1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine, exhibit significant antifungal properties. A study evaluated the antifungal activity of various phenylhydrazides against Candida albicans, revealing that many compounds displayed varying degrees of efficacy. The minimum inhibitory concentration (MIC) values for some derivatives were notably low, indicating potent antifungal activity against fluconazole-resistant strains .

Table 1: Antifungal Activity of Phenylhydrazide Derivatives

CompoundMIC (µg/mL)Activity Against Fluconazole-resistant Strains
Compound A<4High
Compound B8Moderate
Compound C16Low

Anticancer Properties

The compound's structural attributes suggest potential anticancer activity. Studies on related hydrazine derivatives have shown promising results in inhibiting cancer cell proliferation. For example, certain phenylhydrazide compounds demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values lower than those of established chemotherapeutic agents like sorafenib .

Table 2: Cytotoxicity of Phenylhydrazide Compounds

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound DHeLa0.377.91
Compound EMCF-70.737.91
Compound FA5490.957.91

The biological activity of phenylhydrazine derivatives is often attributed to their ability to interact with specific biological targets. For instance, some studies suggest that these compounds may inhibit enzymes involved in critical metabolic pathways or induce apoptosis in cancer cells through various mechanisms, including the modulation of histone deacetylases (HDACs) .

Case Studies

Several case studies highlight the effectiveness of phenylhydrazine derivatives in clinical and experimental settings:

  • Study on Antifungal Activity : A comprehensive evaluation involving multiple strains of Candida showed that a subset of phenylhydrazides had superior antifungal properties compared to traditional treatments .
  • Cytotoxicity Assessment : In vitro studies demonstrated that specific derivatives could significantly reduce cell viability in cancer models, suggesting a potential role in cancer therapy .
  • Mechanistic Insights : Investigations into the molecular interactions revealed that certain compounds could effectively bind to target proteins involved in cell cycle regulation and apoptosis pathways .

Q & A

Q. What are the key synthetic pathways for 1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine, and how are reaction conditions optimized?

The compound is synthesized via condensation of 2,4-dinitrophenylhydrazine with a cyclohexylidene aldehyde derivative. A typical protocol involves refluxing equimolar amounts of 2,4-dinitrophenylhydrazine and the aldehyde in ethanol for 3–5 hours, yielding 80–89% after recrystallization (e.g., from tetrahydrofuran) . Key optimizations include:

  • Solvent choice : Ethanol balances reactivity and solubility.
  • Temperature : Reflux (~343 K) ensures complete reaction without side products.
  • Purification : Recrystallization improves purity, critical for crystallographic studies .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • IR Spectroscopy : Identifies N–H stretches (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) from the hydrazone moiety .
  • NMR : ¹H NMR confirms stereochemistry (Z/E) via coupling constants, while ¹³C NMR resolves cyclohexylidene and phenyl carbons .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z ~408.3 for C₁₈H₁₆N₄O₄) .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (N–H⋯O) and non-covalent interactions critical for stability .

Q. What are the common impurities or byproducts during synthesis, and how are they mitigated?

Byproducts include unreacted aldehyde and dimerized hydrazines. Mitigation strategies:

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.
  • Crystallization : Selective solvent systems (e.g., ethanol/THF) exclude non-polar impurities .

Advanced Research Questions

Q. How does the stereochemistry (Z-configuration) influence reactivity and intermolecular interactions?

The Z-configuration stabilizes intramolecular N–H⋯O hydrogen bonds between the hydrazine NH and dinitrophenyl oxygen, reducing conformational flexibility. This enhances thermal stability (TGA data shows decomposition >250°C) and affects π-π stacking in crystalline phases, as seen in X-ray studies . Computational modeling (DFT) can predict bond angles and electrostatic potential surfaces to rationalize reactivity trends .

Q. What mechanistic insights explain the compound’s potential as a nonlinear optical (NLO) material?

The dinitrophenyl group provides strong electron-withdrawing effects, while the cyclohexylidene moiety contributes π-conjugation. Hyper-Rayleigh scattering (HRS) experiments measure second-harmonic generation (SHG) efficiency, with β values (~50 × 10⁻³⁰ esu) comparable to urea. Polarized microscopy confirms non-centrosymmetric crystal packing, a prerequisite for NLO activity .

Q. How do structural modifications (e.g., substituents on the phenyl ring) alter biological activity?

Analogues with electron-withdrawing groups (e.g., –NO₂) show enhanced kinase inhibition (IC₅₀ ~2.4 µM for CDK2) compared to electron-donating groups (–OCH₃, IC₅₀ ~8.7 µM). Molecular docking reveals hydrogen bonding with ATP-binding pockets, validated by SPR binding assays .

Q. What contradictions exist in reported thermodynamic data, and how can they be resolved?

Discrepancies in melting points (e.g., 225–255°C vs. 250–255°C) arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) identifies phase transitions, while PXRD distinguishes crystalline phases. Standardized recrystallization protocols (e.g., slow cooling in DMSO) improve reproducibility .

Methodological Challenges and Solutions

Q. How can computational tools predict synthetic feasibility and reactivity?

  • Retrosynthesis Software : Tools like Synthia propose viable routes using available aldehydes and hydrazines.
  • Reactivity Descriptors : Fukui indices (DFT) identify nucleophilic/electrophilic sites for regioselective modifications .

Q. What strategies improve yield in large-scale syntheses without compromising purity?

  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) via precise temperature control.
  • Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 3 hours) with comparable yields (~85%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.